![molecular formula C8H10N4O B12987217 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B12987217.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate using an aminating agent such as chloramine (NH2Cl). This is followed by a series of reactions including bromination, cyclization, and further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Common reagents used in these reactions include chloramine for amination, bromine for bromination, and various oxidizing and reducing agents for further modifications. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors and antiviral drugs, such as remdesivir and avapritinib
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Avapritinib: A kinase inhibitor with a similar fused heterocyclic structure
Uniqueness
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is unique due to its specific functional groups that allow for versatile chemical modifications and its potent biological activity. Its ability to inhibit a wide range of kinases and its application in antiviral therapies make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-8(4-13)6-1-7-2-10-5-11-12(7)3-6/h1-3,5,8,13H,4,9H2 |
Clé InChI |
SQVTWRPELDHSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NN2C=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)

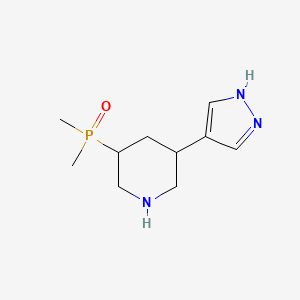
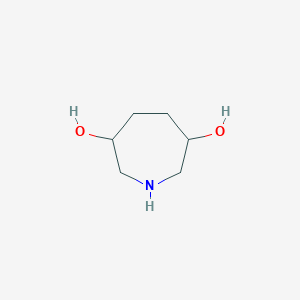

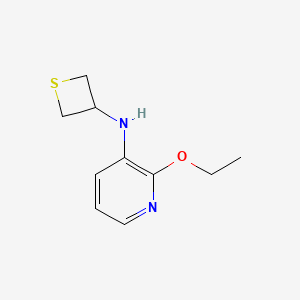
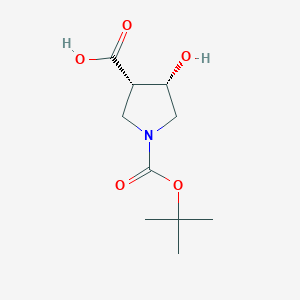

![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
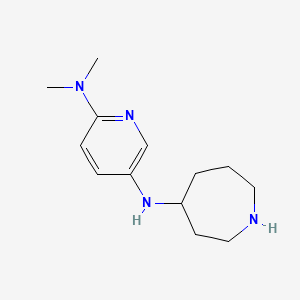
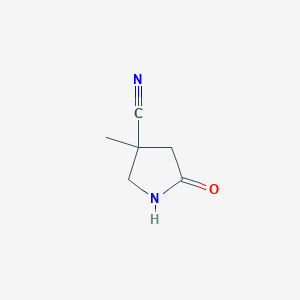

![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
